1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a chemical compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenylsulfonyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the reaction of piperidine with 2-chlorobenzenesulfonyl chloride and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the activity of the enzyme and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Bromophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- 1-((2-Fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- 1-((2-Methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
Uniqueness
1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group can participate in specific interactions with molecular targets, potentially leading to unique pharmacological properties compared to other similar compounds.
Biological Activity
1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and antibacterial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-chlorophenyl sulfonyl group and a methylsulfonyl group. Its unique structure contributes to its reactivity and biological interactions.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, preventing substrate access. This inhibition can lead to decreased enzyme activity and alterations in cellular pathways.
- Protein-Ligand Interactions : It has been shown to interact with various proteins, influencing their functions and potentially leading to therapeutic effects .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating related piperidine derivatives showed moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Compounds derived from similar structures demonstrated strong inhibitory activity against AChE .
- Urease : Inhibition of urease is significant in treating infections caused by Helicobacter pylori. The compound's structural features suggest potential as a urease inhibitor, contributing to its pharmacological profile .
Case Studies
- Antibacterial Screening : A series of piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that derivatives with sulfonyl groups exhibited enhanced efficacy against various bacterial strains, suggesting that the presence of the chlorophenyl and methylsulfonyl groups may enhance biological activity .
- Docking Studies : In silico docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies revealed favorable binding affinities, supporting the compound's potential as an enzyme inhibitor .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-((2-Bromophenyl)sulfonyl)-4-(methylsulfonyl)piperidine | Bromine instead of chlorine | Similar antibacterial properties |
1-((2-Fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine | Fluorine substitution | Potentially altered enzyme interaction |
1-((2-Methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine | Methyl group substitution | Varied pharmacological effects |
The presence of the chlorophenyl group is particularly noteworthy, as it influences both chemical reactivity and biological interactions, potentially leading to unique pharmacological properties compared to other analogs .
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-19(15,16)10-6-8-14(9-7-10)20(17,18)12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKJORVWXZZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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